molecular formula C15H12N2O2 B8509694 5-(Phenylcarbamoyl)-2-methylbenzoxazole

5-(Phenylcarbamoyl)-2-methylbenzoxazole

Cat. No.: B8509694
M. Wt: 252.27 g/mol
InChI Key: IJYIANTVPFOAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylcarbamoyl)-2-methylbenzoxazole is a benzoxazole derivative characterized by a methyl group at position 2 and a phenylcarbamoyl (C₆H₅NHCO-) substituent at position 4. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often associated with diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-phenyl-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-9-11(7-8-14(13)19-10)15(18)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18)

InChI Key

IJYIANTVPFOAFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Potency (MIC/IC₅₀) References
5-(Phenylcarbamoyl)-2-methylbenzoxazole Benzoxazole 2-CH₃, 5-C₆H₅NHCO- Not explicitly reported (inferred) N/A
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Benzene sulfonamide 5-C₆H₅NHCO-, 2-Cl, sulfonylamino Antibacterial (E. coli) 0.45–0.9 mM
Pyrazolo-triazolo-pyrimidine (Compound 17) Pyrazolo-triazolo-pyrimidine N5-phenylcarbamoyl (4-OMe) A3 adenosine receptor antagonist nM range (selective)
PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid) Pyrazine 4-pyrrolidinylphenylcarbamoyl Anti-virulence (V. cholerae) IC₅₀ = 25 µM
Atorvastatin Intermediate (Calcium salt) Pyrrole 3-C₆H₅NHCO-, 4-F, 5-isopropyl Cholesterol biosynthesis inhibition Not reported
5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine Benzoxazole 2-CH₃, 5,7-Cl₂ Not explicitly reported N/A

Substituent Effects on Activity

  • Phenylcarbamoyl Position: In SABA1 (), the phenylcarbamoyl group is attached to a chlorinated benzene ring adjacent to a sulfonamide linker, enabling potent antibacterial activity via membrane disruption . In contrast, this compound lacks the sulfonamide moiety, which may limit its antibacterial efficacy but enhance selectivity for other targets. Compound 17 () demonstrates that substituting the phenylcarbamoyl group with electron-donating groups (e.g., 4-OMe) enhances adenosine receptor antagonism, suggesting similar modifications could optimize the target compound’s receptor affinity .
  • Halogenation and Lipophilicity :

    • 5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine () features dichloro substituents, which increase lipophilicity and may improve blood-brain barrier penetration compared to the phenylcarbamoyl variant .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The phenylcarbamoyl group in PDCApy () is attached to a pyrazine-carboxylic acid, improving water solubility compared to the methylbenzoxazole core .
  • Metabolic Stability : Methyl groups (e.g., in 2-methylbenzoxazole derivatives) generally reduce oxidative metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.